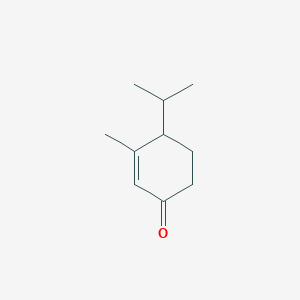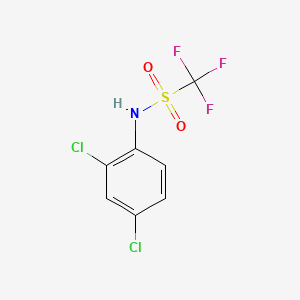![molecular formula C13H12O2Se B14696723 3-[(Naphthalen-2-yl)selanyl]propanoic acid CAS No. 22993-41-5](/img/structure/B14696723.png)
3-[(Naphthalen-2-yl)selanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Naphthalen-2-yl)selanyl]propanoic acid is an organic compound that features a naphthalene ring attached to a propanoic acid moiety via a selenium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)selanyl]propanoic acid typically involves the reaction of naphthalene-2-selenol with 3-bromopropanoic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
3-[(Naphthalen-2-yl)selanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Ester or amide derivatives.
科学研究应用
3-[(Naphthalen-2-yl)selanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing organic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Naphthalen-2-yl)selanyl]propanoic acid is primarily related to the selenium atom. Selenium can participate in redox reactions, which can influence various biological pathways. The compound may interact with cellular thiols, leading to the formation of seleno-compounds that can modulate oxidative stress and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with protective groups.
Uniqueness
3-[(Naphthalen-2-yl)selanyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form seleno-compounds makes this compound particularly interesting for research in oxidative stress and redox biology.
属性
CAS 编号 |
22993-41-5 |
|---|---|
分子式 |
C13H12O2Se |
分子量 |
279.20 g/mol |
IUPAC 名称 |
3-naphthalen-2-ylselanylpropanoic acid |
InChI |
InChI=1S/C13H12O2Se/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |
InChI 键 |
QSOKBBYSTIZZPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)[Se]CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


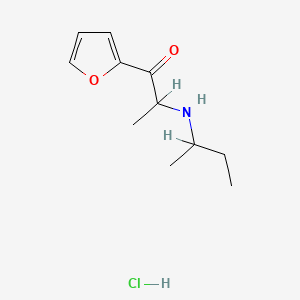

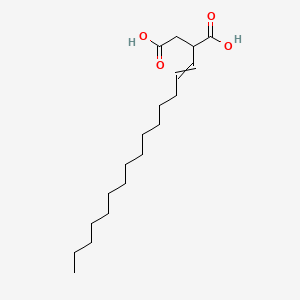


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
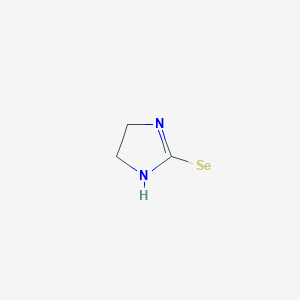
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)
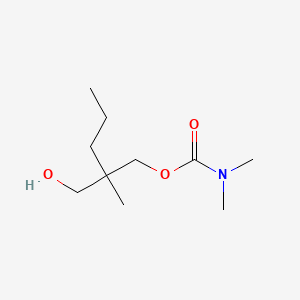
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
